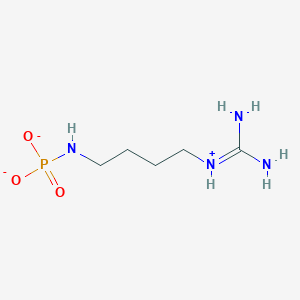

N(4)-phosphonatoagmatine(1-)

Descripción

N(4)-phosphonatoagmatine(1-) is a phosphorylated derivative of agmatine, a biogenic amine derived from arginine. Its molecular formula is C₅H₁₅N₄O₃P, and it features a phosphonic acid group attached to the N(4) position of the agmatine backbone . Key structural identifiers include:

- SMILES:

C(CCN=C(N)N)CNP(=O)(O)O - InChI:

InChI=1S/C5H15N4O3P/c6-5(7)8-3-1-2-4-9-13(10,11)12/h1-4H2,(H4,6,7,8)(H3,9,10,11,12) - InChIKey:

UYYDRBKHPQBWOH-UHFFFAOYSA-N

The compound’s collision cross-section (CCS) values, predicted via computational methods, vary depending on adduct formation (Table 1). These CCS values are critical for its identification in mass spectrometry-based metabolomic studies .

Propiedades

Fórmula molecular |

C5H14N4O3P- |

|---|---|

Peso molecular |

209.16 g/mol |

Nombre IUPAC |

diaminomethylidene-[4-(phosphonatoamino)butyl]azanium |

InChI |

InChI=1S/C5H15N4O3P/c6-5(7)8-3-1-2-4-9-13(10,11)12/h1-4H2,(H4,6,7,8)(H3,9,10,11,12)/p-1 |

Clave InChI |

UYYDRBKHPQBWOH-UHFFFAOYSA-M |

SMILES canónico |

C(CC[NH+]=C(N)N)CNP(=O)([O-])[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

N(4)-Phosphonatoagmatine(1-) belongs to a class of phosphorylated guanidine derivatives. Below is a detailed comparison with its closest analogs:

Agmatine

- Structure: Agmatine ((4-aminobutyl)guanidine) lacks the phosphate group present in N(4)-phosphonatoagmatine(1-).

- Physicochemical Properties: Agmatine is more polar than its non-phosphorylated analogs but less polar than N(4)-phosphonatoagmatine(1-) due to the absence of the phosphonate group. The phosphate group in N(4)-phosphonatoagmatine(1-) enhances its solubility in aqueous environments compared to agmatine .

- Biological Role : Agmatine is a neurotransmitter and neuromodulator, whereas the phosphorylated derivative may play a role in phosphate metabolism or act as a substrate for phosphatases/kinases.

Phosphonatoarginine

- Structure: Phosphonatoarginine contains a phosphonate group attached to arginine’s guanidino nitrogen.

- Key Differences: N(4)-Phosphonatoagmatine(1-) lacks the α-carboxyl group present in arginine derivatives, altering its interaction with enzymes like nitric oxide synthases.

Other Phosphorylated Guanidines

Compounds like creatine phosphate and phosphocreatine share a phospho-guanidine motif but differ in backbone structure:

- Creatine Phosphate : Features a methylguanidine group linked to a phosphate via a carboxylate bridge.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.